3-Bromo-4-fluoro-N-(furan-2-ylmethyl)aniline
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Overview
Description
3-Bromo-4-fluoro-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9BrFNO. It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and a furan-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and furan-2-carbaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the aniline nitrogen.
Coupling Reaction: The furan-2-carbaldehyde is then coupled with the deprotonated aniline derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a palladium catalyst.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-N-(furan-2-ylmethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br2).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
3-Bromo-4-fluoro-N-(furan-2-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The furan-2-ylmethyl group can enhance the compound’s binding affinity to specific targets, while the bromine and fluorine atoms can influence its electronic properties and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoroaniline: A simpler derivative without the furan-2-ylmethyl group.
4-Fluoro-N-(furan-2-ylmethyl)aniline: Lacks the bromine substitution.
3-Bromo-N-(furan-2-ylmethyl)aniline: Lacks the fluorine substitution.
Uniqueness
3-Bromo-4-fluoro-N-(furan-2-ylmethyl)aniline is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, along with the furan-2-ylmethyl group. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H9BrFNO |
---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
3-bromo-4-fluoro-N-(furan-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H9BrFNO/c12-10-6-8(3-4-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2 |
InChI Key |
MDNMGNFWXXUPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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